Cas no 2694733-76-9 (6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers)

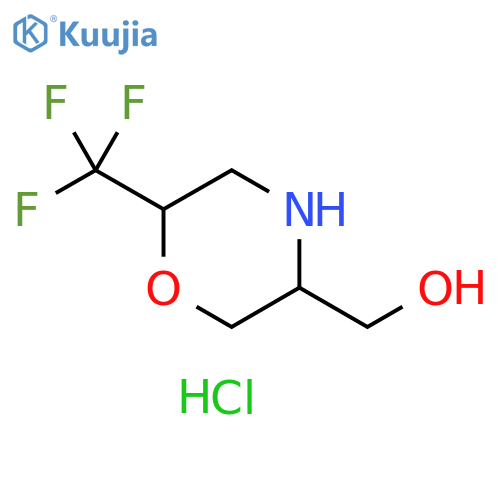

2694733-76-9 structure

商品名:6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers

CAS番号:2694733-76-9

MF:C6H11ClF3NO2

メガワット:221.605251550674

MDL:MFCD34474694

CID:5653872

PubChem ID:165917274

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers

- 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers

-

- MDL: MFCD34474694

- インチ: 1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H

- InChIKey: DASQQXARWYYEMI-UHFFFAOYSA-N

- ほほえんだ: C(C1OCC(CO)NC1)(F)(F)F.Cl

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28228495-0.1g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride |

2694733-76-9 | 95.0% | 0.1g |

$426.0 | 2025-03-19 | |

| Enamine | EN300-28228495-10g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers |

2694733-76-9 | 95% | 10g |

$5283.0 | 2023-09-09 | |

| Aaron | AR0283KJ-250mg |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers |

2694733-76-9 | 95% | 250mg |

$860.00 | 2025-02-15 | |

| Aaron | AR0283KJ-1g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers |

2694733-76-9 | 95% | 1g |

$1715.00 | 2025-02-15 | |

| Aaron | AR0283KJ-2.5g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers |

2694733-76-9 | 95% | 2.5g |

$3336.00 | 2025-02-15 | |

| Aaron | AR0283KJ-500mg |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers |

2694733-76-9 | 95% | 500mg |

$1344.00 | 2025-02-15 | |

| Enamine | EN300-28228495-10.0g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride |

2694733-76-9 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 | |

| Enamine | EN300-28228495-0.5g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride |

2694733-76-9 | 95.0% | 0.5g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-28228495-0.05g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride |

2694733-76-9 | 95.0% | 0.05g |

$285.0 | 2025-03-19 | |

| Enamine | EN300-28228495-2.5g |

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride |

2694733-76-9 | 95.0% | 2.5g |

$2408.0 | 2025-03-19 |

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2694733-76-9 (6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量